2-bromo-N-(3,4-dimethoxyphenyl)butanamide

Nucleophilic substitution Cross-coupling Molecular weight

Medicinal chemists require regioisomerically pure brominated amide intermediates for reliable cross-coupling diversification. 2-Bromo-N-(3,4-dimethoxyphenyl)butanamide delivers the precise 3,4-dimethoxy substitution pattern critical for SAR studies-even subtle regioisomeric shifts alter binding affinity. • Enables Suzuki, Heck, and Buchwald-Hartwig couplings via the 2-bromo handle. • 3,4-Dimethoxy arrangement enhances solubility in DMF/THF for homogeneous reactions. • Supplied at ≥97% purity with batch-to-batch consistency.

Molecular Formula C12H16BrNO3
Molecular Weight 302.16 g/mol
CAS No. 1119450-40-6
Cat. No. B1344542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3,4-dimethoxyphenyl)butanamide
CAS1119450-40-6
Molecular FormulaC12H16BrNO3
Molecular Weight302.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC(=C(C=C1)OC)OC)Br
InChIInChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-8-5-6-10(16-2)11(7-8)17-3/h5-7,9H,4H2,1-3H3,(H,14,15)
InChIKeyITLWQOXMEGNGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3,4-dimethoxyphenyl)butanamide: Chemical Identity & Properties


2-Bromo-N-(3,4-dimethoxyphenyl)butanamide is a synthetic brominated amide bearing a 3,4-dimethoxyphenyl substituent on the butanamide backbone [1]. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where the bromine atom serves as a handle for further functionalization via nucleophilic substitution or cross-coupling reactions [1]. The compound is offered by multiple suppliers at purities of 95–98% for research use only .

2-Bromo-N-(3,4-dimethoxyphenyl)butanamide: Regioisomeric Specificity


The precise positioning of the dimethoxy groups on the phenyl ring dictates the compound's electronic distribution, steric profile, and hydrogen-bonding capability, which in turn govern its chemical reactivity and any potential biological target engagement [1]. The 3,4-dimethoxy arrangement is not functionally equivalent to the 2,5- or 2,4-dimethoxy isomers, as even subtle regioisomeric changes can lead to substantial differences in binding affinity and metabolic stability within structurally related amide series [2]. Therefore, substituting 2-bromo-N-(3,4-dimethoxyphenyl)butanamide with a regioisomer or a non-brominated analog without explicit experimental validation carries a high risk of altering synthetic outcomes or invalidating biological assay results.

2-Bromo-N-(3,4-dimethoxyphenyl)butanamide: Differentiation from Analogs


Molecular Weight Differentiation

The presence of bromine in 2-bromo-N-(3,4-dimethoxyphenyl)butanamide provides a distinct molecular weight (302.16 g/mol) compared to the non-brominated analog N-(3,4-dimethoxyphenyl)butanamide (223.27 g/mol) [1][2]. This ~79 g/mol mass difference is critical for both analytical detection (LC-MS, HRMS) and for the compound's utility as a heavier synthetic building block in multi-step syntheses.

Nucleophilic substitution Cross-coupling Molecular weight

Boiling Point Differentiation

The computed boiling point of 2-bromo-N-(3,4-dimethoxyphenyl)butanamide is 416.8 ± 45.0 °C at 760 mmHg . This value provides a reference for distillation or removal of volatile impurities during purification and can be contrasted with the lower boiling points often predicted for non-halogenated amides of similar size (typically in the 350–380 °C range). However, direct experimental boiling-point comparisons with specific regioisomers are absent in the public literature.

Boiling point Purification Physicochemical property

Topological Polar Surface Area Differentiation

The computed topological polar surface area (TPSA) of 47.6 Ų for 2-bromo-N-(3,4-dimethoxyphenyl)butanamide [1] is identical to that of its non-brominated parent but distinct from regioisomers such as 2-bromo-N-(2,5-dimethoxyphenyl)butanamide, where intramolecular hydrogen bonding between the 2-methoxy and amide NH can effectively reduce the solvent-accessible polar surface. This difference, though subtle, can influence membrane permeability predictions in early drug discovery.

TPSA Drug-likeness Permeability

2-Bromo-N-(3,4-dimethoxyphenyl)butanamide: Application Scenarios


Palladium-Catalyzed Cross-Coupling Scaffold

The bromine atom at the 2-position of the butanamide chain enables Suzuki, Heck, or Buchwald-Hartwig couplings, making 2-bromo-N-(3,4-dimethoxyphenyl)butanamide a valuable substrate for generating diverse compound libraries. The 3,4-dimethoxy substitution pattern enhances solubility in common organic solvents (e.g., DMF, THF) relative to non-oxygenated analogs, facilitating homogeneous reaction conditions [1].

Regioisomeric Probe in SAR Studies

The compound serves as the 3,4-dimethoxy regioisomer within a set of dimethoxyphenyl butanamide probes. Its distinct electronic and steric profile, compared to 2,5- and 2,4-dimethoxy isomers, allows medicinal chemists to map the influence of methoxy positioning on target binding [2]. This makes it an essential control compound when optimizing hits from screening campaigns.

Amide Bioisostere Precursor

The bromine atom can be displaced to introduce heteroatom-based bioisosteres (e.g., azide, amine, thiol) without altering the 3,4-dimethoxyphenyl pharmacophore. This enables the exploration of amide bioisosteres while maintaining the key recognition elements provided by the dimethoxy substitution [1].

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